
2-Oxo-1,2-diphenylethyl selenocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxo-1,2-diphenylethyl selenocyanate is an organic compound that contains a selenocyanate group (-SeCN) attached to a 2-oxo-1,2-diphenylethyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-1,2-diphenylethyl selenocyanate typically involves the reaction of 2-oxo-1,2-diphenylethyl chloride with potassium selenocyanate. The reaction is carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
2-Oxo-1,2-diphenylethyl chloride+KSeCN→2-Oxo-1,2-diphenylethyl selenocyanate+KCl
The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization from a suitable solvent.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis and scale-up techniques would apply, including the use of larger reaction vessels, continuous flow reactors, and automated purification systems to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Oxo-1,2-diphenylethyl selenocyanate undergoes various chemical reactions, including:
Oxidation: The selenocyanate group can be oxidized to form seleninic acid derivatives.
Reduction: Reduction of the selenocyanate group can yield selenol compounds.
Substitution: The selenocyanate group can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like primary amines or thiols in the presence of a base (e.g., triethylamine) can facilitate substitution reactions.
Major Products Formed
Oxidation: Seleninic acid derivatives.
Reduction: Selenol compounds.
Substitution: Corresponding amine or thiol derivatives.
Applications De Recherche Scientifique
2-Oxo-1,2-diphenylethyl selenocyanate has several applications in scientific research:
Medicinal Chemistry: It has been studied for its potential anticancer and chemopreventive properties.
Materials Science: The compound can be used as a precursor for the synthesis of selenium-containing materials with unique electronic and optical properties.
Biological Studies: It is used in the study of selenium’s role in biological systems, particularly in the context of redox biology and antioxidant defense mechanisms.
Mécanisme D'action
The mechanism of action of 2-Oxo-1,2-diphenylethyl selenocyanate involves its interaction with cellular thiols and redox-active proteins. The selenocyanate group can undergo redox cycling, generating reactive oxygen species (ROS) that induce oxidative stress in cancer cells, leading to cell death. Additionally, the compound can modulate the activity of selenoproteins, which are involved in antioxidant defense and redox signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzyl selenocyanate
- p-Xylene selenocyanate
- Isoselenocyanates
Comparison
2-Oxo-1,2-diphenylethyl selenocyanate is unique due to its 2-oxo-1,2-diphenylethyl moiety, which imparts distinct electronic and steric properties compared to other selenocyanate compounds. This structural feature can influence its reactivity and biological activity, making it a valuable compound for specific applications in medicinal chemistry and materials science .
Propriétés
Numéro CAS |
89936-28-7 |
|---|---|
Formule moléculaire |
C15H11NOSe |
Poids moléculaire |
300.22 g/mol |
Nom IUPAC |
(2-oxo-1,2-diphenylethyl) selenocyanate |
InChI |
InChI=1S/C15H11NOSe/c16-11-18-15(13-9-5-2-6-10-13)14(17)12-7-3-1-4-8-12/h1-10,15H |
Clé InChI |
UGQJYBGDVYEYMB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)[Se]C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Diphenyl-4,6-dihydroimidazo[4,5-c]pyrazole-5-thione](/img/structure/B14390082.png)
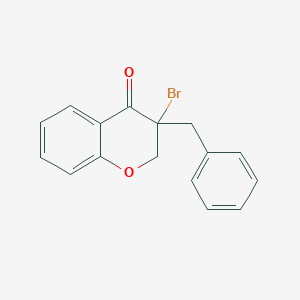
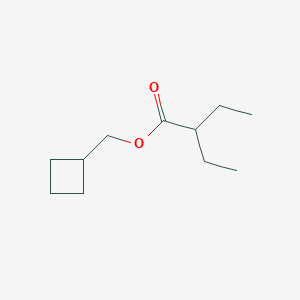
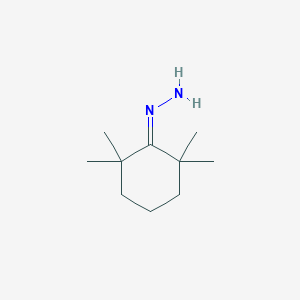
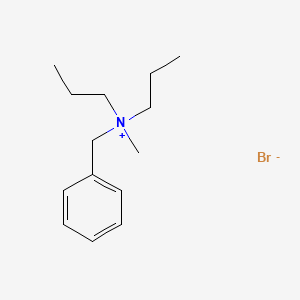

![6-[(But-2-en-1-yl)amino]-1,3-diethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14390116.png)
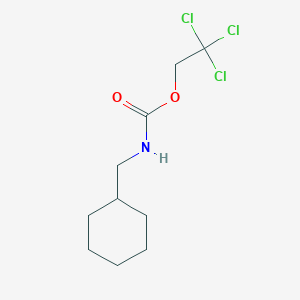
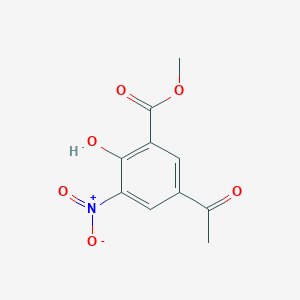
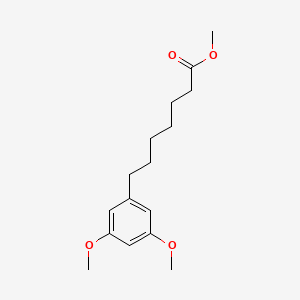

![1-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]propan-2-one](/img/structure/B14390145.png)

![1-[(2-Methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]piperidine](/img/structure/B14390159.png)
